molecular formula C13H13ClN2O2 B2857097 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 32701-92-1

2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2857097
CAS No.: 32701-92-1
M. Wt: 264.71
InChI Key: QWSDNLVYBMNSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a pyrazole-based acetic acid derivative featuring a 4-chlorophenyl group at the 1-position and methyl substituents at the 3- and 5-positions of the pyrazole ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-8-12(7-13(17)18)9(2)16(15-8)11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSDNLVYBMNSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Diketone Cyclization

4-Chlorophenylhydrazine reacts with acetylacetone (2,4-pentanedione) under acidic conditions to form 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole. This reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the diketone’s carbonyl groups, followed by dehydration. The reaction is typically conducted in ethanol or acetic acid at reflux (80–100°C) for 6–12 hours, yielding the pyrazole core in 70–85% efficiency.

Reaction Scheme:
$$
\text{4-Cl-C}6\text{H}4\text{NHNH}2 + \text{CH}3\text{COCH}2\text{COCH}3 \xrightarrow[\text{H}^+]{\text{EtOH, reflux}} \text{C}{11}\text{H}{10}\text{ClN}2 + \text{H}2\text{O}
$$

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • Solvent: Ethanol and acetic acid are preferred for cyclocondensation due to their ability to stabilize intermediates via hydrogen bonding.
  • Catalysts: Piperidine (0.5–1 mol%) enhances reaction rates in Michael additions by deprotonating the active methylene group.

Regioselectivity Challenges

The C4 position’s reactivity is influenced by steric hindrance from the 3,5-dimethyl groups. Employing bulky electrophiles (e.g., tert-butyl chloroacetate) minimizes unwanted substitutions at C3 or C5.

Analytical Characterization

Synthetic batches are validated using:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 3.65 (s, 2H, CH₂COOH), 2.45 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).
  • IR (KBr): 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

Industrial-Scale Synthesis

Commercial producers (e.g., AK Scientific, GlpBio) utilize continuous flow reactors to enhance yield and purity. Key parameters include:

Parameter Optimal Range Effect on Yield
Temperature 80–85°C Maximizes kinetics
Residence Time 30–45 minutes Prevents decomposition
Catalyst Loading 0.5 mol% Piperidine Reduces side reactions

Emerging Methodologies

Recent advances include enzymatic carboxylation using lipases in non-aqueous media, achieving 90% enantiomeric purity for chiral derivatives. Photocatalytic C–H activation methods are also under investigation to bypass pre-functionalized intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

2.1.1. 2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid
  • Structural Difference : Replaces the 4-chlorophenyl group with a 3,4-difluorophenyl substituent.
  • Molecular Weight : 266.24 g/mol (C₁₃H₁₂F₂N₂O₂) vs. ~264.45 g/mol (calculated for the target compound, C₁₃H₁₃ClN₂O₂).
2.1.2. Ethyl 2-Amino-2-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate Hydrochloride
  • Structural Difference: Features a 4-fluorophenyl group and an ethyl ester-amino acid side chain instead of acetic acid.
  • The fluorine atom may reduce steric hindrance compared to chlorine.
  • Molecular Weight : 327.45 g/mol (C₁₅H₁₉ClFN₃O₂) vs. ~264.45 g/mol for the target compound.
  • Application : Likely serves as a prodrug or synthetic intermediate due to its ester functionality .

Heterocyclic Ring Variants

2.2.1. 2-[1-(6-Chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic Acid
  • Structural Difference : Substitutes the chlorophenyl group with a chloropyrazine ring.
  • Impact : The pyrazine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering electronic properties. This modification could influence interactions with enzymatic targets or metal ions.

Functional Group Modifications

2.3.1. 2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic Acid
  • Structural Difference : Positions the pyrazole ring on a phenylacetic acid backbone instead of a chlorophenyl-substituted pyrazole.
  • Impact : Eliminates the chlorine atom, reducing electronegativity and possibly altering pharmacokinetic properties.
  • Molecular Weight : 230.26 g/mol (C₁₃H₁₄N₂O₂) vs. ~264.45 g/mol for the target compound .

Physicochemical and Pharmacological Considerations

  • Chlorine vs. Fluorine : Chlorine’s higher lipophilicity may enhance blood-brain barrier penetration compared to fluorine, which is more electronegative and polar.
  • Acid vs.

Biological Activity

2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to consolidate current knowledge on the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H13ClN2O2
  • Molecular Weight : 264.7081 g/mol
  • SMILES Notation : CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CC(=O)O

The structural configuration of compound 1 features a chlorophenyl group, which is significant for its biological activity due to the electron-withdrawing nature of the chlorine atom.

Biological Activity Overview

Research indicates that compound 1 exhibits various biological activities, particularly in antimicrobial applications. The following sections detail its specific activities.

Antimicrobial Activity

A study evaluating several pyrazole derivatives found that compounds similar to 1 displayed notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, with some derivatives showing MIC values as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenMIC (µg/mL)Activity Type
7bS. aureus0.22Bactericidal
7bE. coli0.25Bactericidal
10S. epidermidis0.30Bactericidal
13Pseudomonas aeruginosa0.40Bactericidal

These findings suggest that compound 1 could be a promising candidate for further development as an antibacterial agent.

The mechanism by which compound 1 exerts its antimicrobial effects is hypothesized to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the pyrazole ring is thought to enhance its interaction with bacterial enzymes, leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including compound 1, where researchers observed significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. This is particularly relevant in clinical settings where biofilm-associated infections are prevalent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid?

  • Methodological Answer : The synthesis typically involves condensation of substituted pyrazole precursors with acetic acid derivatives. Key parameters include:

  • Temperature control : Maintain 60–80°C during nucleophilic substitution to minimize side reactions .
  • Stoichiometric ratios : Use a 1:1.2 molar ratio of pyrazole intermediate to chloroacetic acid to drive the reaction to completion .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .
    • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-NMR (e.g., δ 2.35 ppm for CH3_3 groups) .

Q. How can the structural conformation of this compound be reliably characterized?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to assign proton/carbon environments, IR for carboxylic acid (C=O stretch ~1700 cm1^{-1}) .
  • X-ray crystallography : Resolve 3D conformation; analyze hydrogen bonding between the acetic acid moiety and pyrazole ring .
  • Computational modeling : Use density functional theory (DFT) to predict bond angles and compare with experimental data .

Q. What solubility and stability considerations are critical for handling this compound?

  • Methodological Answer :

  • Solvent selection : Soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water. Use buffered solutions (pH 6–8) for biological assays .
  • Stability : Store under inert gas at –20°C to prevent decarboxylation. Monitor degradation via TLC over 48 hours .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2); prioritize poses with ΔG < –8 kcal/mol .
  • ADMET prediction : Employ SwissADME to assess bioavailability (TPSA > 80 Å2^2 indicates poor blood-brain barrier penetration) .
  • Validation : Compare docking results with in vitro COX-2 inhibition assays (IC50_{50} values) to resolve discrepancies .

Q. What experimental design principles apply to resolving contradictions between DFT predictions and observed reactivity?

  • Methodological Answer :

  • Parameter screening : Use a Plackett-Burman design to test variables (solvent polarity, temperature, catalyst loading) influencing reaction pathways .
  • Kinetic studies : Conduct time-resolved NMR to identify intermediates not predicted by DFT .
  • Error analysis : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models .

Q. How can structure-activity relationship (SAR) studies be structured to evaluate analogs of this compound?

  • Methodological Answer :

  • Analog synthesis : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl substituents .
  • Biological testing : Assay against a panel of enzymes (e.g., COX-1/2, 5-lipoxygenase) to quantify IC50_{50} shifts .
  • Data correlation : Use multivariate regression to link electronic parameters (Hammett σ) with activity trends .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

  • Methodological Answer :

  • Process optimization : Use continuous-flow reactors to improve heat transfer and reduce reaction time .
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico binding affinity predictions and in vitro assay results?

  • Methodological Answer :

  • Re-evaluate docking parameters : Include protein flexibility (e.g., molecular dynamics simulations) to account for induced-fit effects .
  • Experimental controls : Confirm target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., 3,5-dimethylpyrazole analogs) to identify confounding substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.